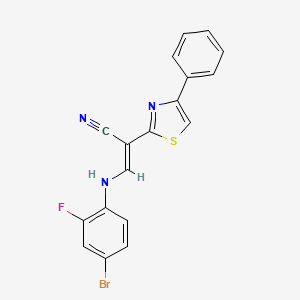

(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Description

This compound belongs to the acrylonitrile class, characterized by a thiazole core and substituted aromatic moieties. Its structure features:

- A 4-phenylthiazol-2-yl group contributing to π-π stacking and planar molecular geometry.

- An (E)-configured acrylonitrile backbone enabling conjugation and rigidity.

- A 4-bromo-2-fluorophenylamino substituent, where bromine and fluorine modulate electronic properties and steric interactions.

These features make it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) and materials science .

Properties

IUPAC Name |

(E)-3-(4-bromo-2-fluoroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrFN3S/c19-14-6-7-16(15(20)8-14)22-10-13(9-21)18-23-17(11-24-18)12-4-2-1-3-5-12/h1-8,10-11,22H/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGPUZQHQRZYRU-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrFN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the 4-bromo-2-fluorophenylamine and 4-phenylthiazol-2-ylacrylonitrile intermediates. These intermediates are then coupled under specific reaction conditions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling[_{{{CITATION{{{_1{Synthesis, Characterization And Photophysical Study of 2-[(E)-( 4 ....

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.

Reduction: : The cyano group can be reduced to form an amine.

Substitution: : The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: : Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

Oxidation: : Formation of a carboxylic acid derivative.

Reduction: : Formation of an amine.

Substitution: : Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: : Studied for its pharmacological effects and potential use in drug development.

Industry: : Employed in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

a) 2-[4-(4-Bromo-phenyl)-thiazol-2-yl]-3-(2,4-dichloro-phenyl)-acrylonitrile

- Structural difference: Replaces the 4-bromo-2-fluorophenylamino group with a 2,4-dichlorophenyl moiety.

b) (E)-3-[(4-Fluorophenyl)amino]-2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]acrylonitrile

- Structural difference: Substitutes the 4-bromo-2-fluorophenyl group with 4-fluorophenylamino and adds an isobutyl chain on the thiazole’s phenyl ring.

- Impact: The isobutyl group introduces steric bulk, which may reduce crystallization tendencies and improve solubility in nonpolar solvents .

c) (E)-3-((2-Iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

- Structural difference : Replaces bromine and fluorine with a single iodine atom on the phenyl ring.

d) 2-(Thien-2-ylcarbonyl)-3-(4-fluorophenyl)acrylonitrile

Physicochemical Properties

| Compound | Crystallographic System | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|

| Target Compound | Not reported | – | Bromo, fluoro, thiazole, acrylonitrile |

| (E)-3-Bromo-4-(4-chlorophenyl)-analogue* | Monoclinic (C2) | 1.405 | Bromo, chloro, triazole, furan |

| 2-(4-Bromophenyl)-thiazole derivative | – | – | Dichlorophenyl, thiazole |

*From : Exhibits a monoclinic system with a density of 1.405 g/cm³, suggesting tighter packing than non-halogenated analogues.

Key Differences and Implications

Halogen Effects :

- Bromine (electron-withdrawing) vs. iodine (polarizable) alters electronic profiles and intermolecular interactions.

- Fluorine’s small size and high electronegativity enhance metabolic stability in drug design .

Thiazole vs. Thiophene Cores :

- Thiazole’s nitrogen atom supports hydrogen bonding, while thiophene’s sulfur enables metal coordination, affecting applications in catalysis or sensing .

Steric and Solubility Considerations :

- Bulky substituents (e.g., isobutyl in ) reduce crystallinity, aiding solubility but complicating purification.

Biological Activity

(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure

The compound features a complex structure that includes:

- Acrylonitrile moiety

- Thiazole ring

- Bromo and fluoro substituents on the phenyl ring

This unique structure may contribute to its biological activities by influencing interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. The following findings summarize key research outcomes:

Case Studies

- Thiazole Derivatives : Compounds with thiazole rings have shown significant antiproliferative effects across multiple cancer cell lines. For instance, a derivative with a similar structure demonstrated an IC50 value lower than that of standard drugs like doxorubicin, indicating superior efficacy in certain cases .

- Molecular Dynamics Simulations : Computational studies have revealed that the compound interacts predominantly through hydrophobic contacts with target proteins, enhancing its potential as an anticancer agent .

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. Research indicates that modifications in the thiazole structure can lead to enhanced antibacterial activity:

The antimicrobial mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways. For example, compounds similar to this compound have been shown to interact effectively with bacterial enzymes, leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key points include:

- Substituent Effects : The presence of electron-withdrawing groups such as bromo and fluoro significantly enhances both anticancer and antimicrobial activities.

- Thiazole Ring Modifications : Variations in the thiazole structure can lead to different levels of potency against various biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.